Product packaging for Cobalt-pentammine cation(Cat. No.:CAS No. 44236-77-3)

Cobalt-pentammine cation

Cat. No.: B1233128
CAS No.: 44236-77-3
M. Wt: 139.05 g/mol
InChI Key: GRXNZLXIWGCYFY-UHFFFAOYSA-N
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Description

The cobalt-pentammine cation, with the chemical formula [Co(NH₃)₅]³⁺, is a classic and foundational coordination complex in inorganic chemistry. It is most commonly supplied as a stable, red-violet crystalline solid in the form of its dichloride salt, chloropentamminecobalt(III) chloride [Co(NH₃)₅Cl]Cl₂ . This complex is highly valued for its role in studying cation-DNA interactions and coordination chemistry mechanisms. Primary Research Applications: • Nucleic Acid Research: The this compound is a potent agent for inducing DNA condensation, a process critical for gene delivery and packaging studies. Research using FTIR difference spectroscopy shows it binds to DNA phosphate groups at low concentrations, stabilizing the duplex. At higher concentrations, it triggers DNA collapse into a condensed state, interacting with guanine N-7 and O-6 atoms, all while maintaining the DNA's B-family structure . • Mechanistic Inorganic Chemistry: This complex is a key model system for investigating substitution and hydrolysis reactions. Studies focus on its acid hydrolysis mechanism, where the nature of the leaving group (X) in [Co(NH₃)₅X]ⁿ⁺ and the formation of ion-pairs significantly influence the reaction kinetics and pathway . The base hydrolysis of analogous cobalt-pentammine complexes ([Co(NH₃)₅X]ⁿ⁺) is a classic subject of study for exploring conjugate-base mechanisms (SN1CB) in octahedral complexes . • Synthesis of Derivatives: It serves as a versatile precursor for synthesizing other cobalt-ammine complexes. For instance, the aquated form, [Co(NH₃)₅(OH₂)]³⁺, can be easily prepared and subsequently converted back to the chloro complex or other derivatives, enabling the study of ligand exchange processes . Historical and Structural Significance: This compound occupies a historic place in chemistry, as the study of cobalt-ammine complexes like this one was central to Alfred Werner's development of modern coordination theory, which overthrew the earlier chain theory and introduced key concepts of octahedral geometry and inner-sphere ligands . The [Co(NH₃)₅Cl]²⁺ dication exhibits idealized C4v symmetry. This product is intended for research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH10N5-2 B1233128 Cobalt-pentammine cation CAS No. 44236-77-3

Properties

CAS No.

44236-77-3

Molecular Formula

CoH10N5-2

Molecular Weight

139.05 g/mol

IUPAC Name

azanide;cobalt(3+)

InChI

InChI=1S/Co.5H2N/h;5*1H2/q+3;5*-1

InChI Key

GRXNZLXIWGCYFY-UHFFFAOYSA-N

SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3]

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3]

Synonyms

Co-pentammine cation
cobalt-pentammine cation

Origin of Product

United States

Historical Trajectories and Foundational Concepts in Coordination Chemistry Relevant to Cobalt Pentammine Cations

Genesis of Coordination Chemistry: Alfred Werner's Contributions and the Role of Cobalt-Ammine Complexes

The foundation of modern coordination chemistry was laid in the late 19th and early 20th centuries, largely through the groundbreaking work of Swiss chemist Alfred Werner. libretexts.orguvm.edutruman.edu For his revolutionary ideas, Werner was awarded the Nobel Prize in Chemistry in 1913, becoming the first inorganic chemist to receive this honor. byjus.combritannica.comallbanglanewspaper.net His research delved into the nature of coordination compounds, particularly the vibrant and diverse cobalt-ammine complexes, which had puzzled chemists for decades. allbanglanewspaper.netionicviper.orgwikipedia.org

Before Werner, the prevailing understanding of chemical bonding was insufficient to explain the existence and properties of these complex substances. allbanglanewspaper.netnumberanalytics.com Compounds like hexaamminecobalt(III) chloride, with the formula CoCl₃·6NH₃, were known, but the nature of the bond between the cobalt salt and the seemingly independent ammonia (B1221849) molecules was a mystery. britannica.comwikipedia.org

Werner's key insight, which reportedly came to him in a dream, was the concept of two types of valency: a primary (ionizable) and a secondary (non-ionizable) valency. byjus.comionicviper.org The primary valency, what we now refer to as the oxidation state, is satisfied by ions and is non-directional. byjus.comgeeksforgeeks.org In contrast, the secondary valency, now known as the coordination number, is satisfied by a fixed number of ligands (neutral molecules or ions) arranged in a specific spatial geometry around the central metal ion. byjus.comgeeksforgeeks.orgunacademy.com This secondary valency is directional and determines the structure of the complex. geeksforgeeks.org

Werner's study of a series of cobalt(III) chloride-ammonia complexes was instrumental in developing his theory. byjus.comslideshare.net By observing the number of chloride ions that could be precipitated by silver nitrate (B79036), he deduced how many were acting as counter-ions (satisfying the primary valency) and how many were directly bonded to the cobalt ion within the coordination sphere (satisfying part of the secondary valency). uni-siegen.de For instance, in [Co(NH₃)₆]Cl₃, all three chloride ions precipitate, indicating they are outside the coordination sphere. In contrast, for a compound like [Co(NH₃)₅Cl]Cl₂, only two chloride ions precipitate, revealing that one chloride is part of the coordination complex. lscollege.ac.in

These cobalt-ammine complexes, including the various cobalt-pentammine species, served as the primary experimental evidence for Werner's revolutionary coordination theory. ionicviper.orgslideshare.netresearchgate.net His work not only explained the existence and properties of known coordination compounds but also predicted the existence of new ones, which were subsequently synthesized by him and his students. britannica.com This established a new field of study and fundamentally reshaped the understanding of chemical bonding, earning him the title "father of coordination chemistry". unacademy.comebrary.net

Evolution of Bonding Theories: From Chain Theory to Modern Understanding

Prior to Alfred Werner's coordination theory, the prevailing explanation for the structure of metal-ammine complexes was the chain theory , developed by Christian Wilhelm Blomstrand and further elaborated by Sophus Mads Jørgensen. ionicviper.orgbritannica.comwikipedia.org This theory, rooted in the structural ideas of organic chemistry, proposed that ammonia molecules could link together in chains, similar to hydrocarbons. britannica.comwikipedia.orguomustansiriyah.edu.iq It was believed that elements possessed only a single type of valence, so for a compound like CoCl₃·6NH₃, the cobalt(III) was thought to form only three bonds. ebrary.netpurechemistry.org The additional ammonia molecules were accounted for by postulating these NH₃ chains. purechemistry.org

According to the chain theory, anions that could be precipitated from a solution were thought to be bonded to the ammonia chain, while those that were unreactive were assumed to be directly attached to the metal. britannica.comwikipedia.org For example, in CoCl₃·5NH₃, the structure was envisioned with a chain of five ammonia molecules, and the dissociable chloride ions were attached to this chain. uomustansiriyah.edu.iq

However, the chain theory had significant limitations. It struggled to explain the properties of all known complexes and failed entirely to account for the existence of isomers—compounds with the same chemical formula but different properties and structures. purechemistry.orglibretexts.org For instance, the theory could not properly represent the structure of [Co(NH₃)₃Cl₃], which did not yield any precipitate with silver nitrate, incorrectly suggesting all chlorides were tightly bound. purechemistry.org

Werner's coordination theory, introduced in 1893, provided a revolutionary alternative. byjus.comslideshare.net He discarded the idea of ammonia chains and proposed that a central metal ion is surrounded by a specific number of ligands (a concept he termed the coordination number) in a defined geometric arrangement. allbanglanewspaper.netionicviper.orgwikipedia.org He distinguished between a primary valence (oxidation state) and a secondary valence (coordination number). byjus.comebrary.net The primary valence is satisfied by ions outside the coordination sphere, while the secondary valence is satisfied by the ligands directly bonded to the metal within the sphere. byjus.comlscollege.ac.in

This new model elegantly explained the observations that had confounded the chain theory. For the cobalt-ammine series, Werner's theory correctly predicted the number of ions that would be formed in solution. uomustansiriyah.edu.iq For example, for the compound formulated as [Co(NH₃)₅Cl]Cl₂, Werner's theory correctly predicted the formation of three ions in solution: the complex cation [Co(NH₃)₅Cl]²⁺ and two chloride anions, which matched experimental conductivity measurements. libretexts.org

The most compelling evidence for Werner's theory over the chain theory was its ability to explain isomerism. libretexts.org The existence of two isomers for [Co(NH₃)₄Cl₂]Cl, one green and one violet, could be explained by postulating an octahedral geometry, with the two chloride ligands being either on opposite sides (trans) or adjacent to each other (cis). wikipedia.orglibretexts.org The chain theory had no mechanism to account for such differences. libretexts.org The eventual synthesis and resolution of chiral (optically active) coordination compounds by Werner and his team provided conclusive proof for the octahedral geometry and the validity of his coordination theory, solidifying the foundation for our modern understanding of bonding in these complexes. ionicviper.orgunc.edu

Early Characterization Methodologies and Structural Elucidation

In the late 19th and early 20th centuries, before the advent of modern spectroscopic and crystallographic techniques, chemists relied on a combination of chemical and physical methods to characterize coordination compounds and elucidate their structures. These early methodologies were crucial in providing the experimental data that supported Alfred Werner's revolutionary coordination theory. libretexts.orgallbanglanewspaper.net

One of the most significant techniques was precipitation reactions . uni-siegen.de By treating aqueous solutions of cobalt-ammine complexes with silver nitrate, researchers could determine the number of "free" or ionizable chloride ions. libretexts.orguni-siegen.de The amount of silver chloride precipitated was a direct measure of the chloride ions residing outside the coordination sphere, which satisfied the primary valency of the metal. libretexts.orglscollege.ac.in This simple yet powerful method allowed Werner to differentiate between coordinated and ionic chlorides, a key distinction that the earlier chain theory could not adequately explain. uomustansiriyah.edu.iq

Conductivity measurements of aqueous solutions provided another vital piece of the structural puzzle. libretexts.orgallbanglanewspaper.net The electrical conductivity of a solution is roughly proportional to the number of ions it contains. libretexts.org By comparing the molar conductivity of different cobalt-ammine complexes, Werner could deduce the total number of ions formed per formula unit when the compound dissolved. libretexts.org For example, a compound formulated as [Co(NH₃)₆]Cl₃ would be expected to produce four ions (one [Co(NH₃)₆]³⁺ cation and three Cl⁻ anions) and thus exhibit a much higher conductivity than a compound like [Co(NH₃)₄Cl₂]Cl, which produces only two ions ([Co(NH₃)₄Cl₂]⁺ and Cl⁻). libretexts.orglibretexts.org These measurements provided strong, quantitative support for the structures he proposed.

The study of isomerism was perhaps the most definitive tool for structural elucidation. wikipedia.orglibretexts.org Werner systematically synthesized and characterized isomers of various coordination compounds. ionicviper.org By comparing the number of isomers he could actually isolate with the number theoretically predicted for different possible geometries (e.g., octahedral, trigonal prismatic, or planar), he could deduce the correct spatial arrangement of the ligands. britannica.comunacademy.com For instance, the successful isolation of exactly two isomers for complexes of the type [Co(NH₃)₄Cl₂]⁺ was compelling evidence for an octahedral geometry (the cis and trans isomers). wikipedia.orglibretexts.org The later resolution of optical isomers for certain complexes definitively proved the octahedral arrangement and silenced critics of his theory. ionicviper.orgunc.edu

Additionally, early chemists used color as a preliminary, albeit less definitive, method of characterization. wikipedia.orguni-siegen.de Different isomers often displayed distinct colors, such as the green trans and violet cis isomers of [Co(NH₃)₄Cl₂]Cl. wikipedia.orguni-siegen.de While not a structural proof on its own, color provided a useful way to distinguish between different compounds in a series, which were often named based on their appearance, such as luteo (yellow) for hexaammine complexes and purpureo (purple) for pentammine complexes. wikipedia.org

Together, these classical methods—precipitation, conductivity, isomer counting, and color observation—formed the experimental bedrock upon which the structural principles of coordination chemistry were built, long before direct structural observation was possible.

Significance of Cobalt-pentammine Cations in Establishing Modern Inorganic Chemistry

The family of cobalt-pentammine cations, particularly species like [Co(NH₃)₅Cl]²⁺, played a pivotal role in the transition from classical inorganic chemistry to the modern era of coordination chemistry. byjus.comslideshare.net Their study was central to the validation of Alfred Werner's coordination theory, which fundamentally altered the understanding of chemical structure and bonding beyond the realm of organic molecules. allbanglanewspaper.netionicviper.org

Before Werner, inorganic chemistry was largely descriptive, and the structures of complex compounds like metal ammines were enigmatic. ionicviper.org The prevailing chain theory, borrowed from organic chemistry, failed to explain the unique properties of these compounds. uomustansiriyah.edu.iqpurechemistry.org The cobalt-pentammine complexes were part of the series of cobalt-ammines that Werner used to systematically dismantle the chain theory and provide evidence for his own revolutionary ideas. byjus.comuomustansiriyah.edu.iq

The significance of the cobalt-pentammine cation lies in its clear demonstration of Werner's key concepts:

Primary and Secondary Valency: In a salt like [Co(NH₃)₅Cl]Cl₂, experimental evidence showed that only two chloride ions could be precipitated with silver nitrate. lscollege.ac.in This perfectly illustrated Werner's postulate of two types of valency. The two precipitated chlorides satisfied the primary valency (oxidation state), while the five ammonia molecules and one chloride ion were bound directly to the cobalt, satisfying its secondary valency (coordination number of six). byjus.comlscollege.ac.in This was a direct contradiction to the chain theory. uomustansiriyah.edu.iq

The Coordination Sphere: The concept of a stable coordination sphere—an inner core of ligands tightly bound to the central metal that remains intact in solution—was solidified by studying these complexes. lscollege.ac.in The [Co(NH₃)₅Cl]²⁺ cation demonstrated that a ligand (in this case, chloride) could act to satisfy both a primary and secondary valency simultaneously if it was located within this sphere, a notion that was crucial for the development of the theory. ebrary.net

Defined Geometry and Isomerism: The cobalt-pentammine system was part of the larger body of work on cobalt(III) and platinum(IV) complexes that Werner used to establish the concept of fixed coordination numbers and specific geometries, most notably the octahedron for coordination number six. britannica.comslideshare.netebrary.net While the simple [Co(NH₃)₅X]ⁿ⁺ cation itself doesn't exhibit geometric isomerism, its existence and reactions were fundamental to the arguments about related species, like the di- and tetra-ammine complexes, which did show isomerism and were critical for proving the octahedral model. wikipedia.orglibretexts.org

The successful explanation of the constitution and properties of the cobalt-pentammine cations and their relatives provided the irrefutable experimental foundation needed for Werner's coordination theory to gain acceptance. allbanglanewspaper.netslideshare.net This paradigm shift established that inorganic compounds had their own unique structural principles, distinct from those of carbon-based organic chemistry. ionicviper.org It opened up new fields of research, including stereochemistry in inorganic systems, and laid the groundwork for modern inorganic chemistry, influencing areas from materials science to biochemistry. britannica.comebrary.net

Interactive Data Table: Comparison of Werner's Theory and Chain Theory for Cobalt(III) Ammine Chlorides

Original FormulaIons by ConductivityIons Predicted (Chain Theory)Ions Predicted (Werner's Theory)Modern Formulation
CoCl₃·6NH₃444[Co(NH₃)₆]Cl₃
CoCl₃·5NH₃333[Co(NH₃)₅Cl]Cl₂
CoCl₃·4NH₃222[Co(NH₃)₄Cl₂]Cl
CoCl₃·3NH₃010[Co(NH₃)₃Cl₃]
Data sourced from multiple chemical literature reviews and historical analyses. libretexts.orglibretexts.org

Synthetic Methodologies and Preparative Innovations for Cobalt Pentammine Cations

Classical Synthetic Pathways for Pentamminecobalt(III) Complexes

The foundational methods for synthesizing pentamminecobalt(III) complexes almost invariably begin with a cobalt(II) salt, as the cobalt(III) ion is too oxidizing to be stable in simple aqueous solutions. uvm.eduscribd.com The synthesis strategy involves the oxidation of a cobalt(II) salt in the presence of a high concentration of ammonia (B1221849). uvm.eduscribd.com

A quintessential example is the preparation of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. scribd.comcore.ac.uk This synthesis is a staple in inorganic chemistry laboratory courses and effectively illustrates the core principles. scribd.comrutgers.edu The process typically starts by dissolving a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), in an aqueous solution containing ammonium (B1175870) chloride and concentrated ammonia. scribd.comcore.ac.uk The ammonium chloride acts as a buffer and prevents the precipitation of cobalt(II) hydroxide (B78521).

The cobalt(II) in the resulting ammine complex is then oxidized to cobalt(III). Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this step. scribd.comscribd.comcore.ac.uk The initial product formed is often the aquapentaamminecobalt(III) cation, [Co(NH₃)₅(H₂O)]³⁺. wikipedia.orgscribd.com

Oxidation and Formation of the Aquapentaammine Intermediate: 2CoCl₂·6H₂O + 2NH₄Cl + 8NH₃ + H₂O₂ → 2[Co(NH₃)₅(H₂O)]Cl₃ + 12H₂O scribd.com

Anation to Form the Chloro Complex: The solution containing the aquapentaammine complex is then heated, often with the addition of concentrated hydrochloric acid, to replace the coordinated water molecule with a chloride ion. wikipedia.orgmit.edu [Co(NH₃)₅(H₂O)]Cl₃ → [Co(NH₃)₅Cl]Cl₂ + H₂O wikipedia.orgscribd.com

The final product, [Co(NH₃)₅Cl]Cl₂, precipitates as purple-red or crimson crystals upon cooling. scribd.commit.edu This classical approach, rooted in the work of chemists like Werner, established the basis for accessing a wide variety of cobalt(III) ammine complexes. wikipedia.orgionicviper.org

Table 1: Typical Reagents in the Classical Synthesis of [Co(NH₃)₅Cl]Cl₂ This table is interactive. You can sort and filter the data.

Role Reagent Chemical Formula
Cobalt Source Cobalt(II) chloride hexahydrate CoCl₂·6H₂O
Ligand Source Concentrated Ammonia NH₃
Buffer/Chloride Source Ammonium Chloride NH₄Cl
Oxidizing Agent Hydrogen Peroxide H₂O₂
Anion Source Concentrated Hydrochloric Acid HCl

Advanced Preparative Techniques: Sonochemical Synthesis and Nanoscale Compounds

Modern synthetic chemistry has introduced advanced techniques to produce materials with novel properties. Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful method for synthesizing cobalt-containing compounds, including nanoscale materials. mdpi.comijcce.ac.ir This technique utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive reactions. mdpi.comrsc.org

The advantages of sonochemical synthesis over classical methods include:

Shorter reaction times ijcce.ac.ir

Milder reaction conditions (lower temperatures and pressures) ijcce.ac.ir

The ability to produce nano-sized particles with unique morphologies ijcce.ac.irkashanu.ac.ir

Research has demonstrated the use of sonochemistry to prepare nano-structures of cobalt(II) coordination polymers. kashanu.ac.irnih.gov For instance, new cobalt(II) metal-organic complexes have been synthesized by reacting a cobalt(II) salt with various organic ligands in an ultrasonic bath. nih.gov These nano-sized coordination polymers can then serve as precursors for producing cobalt oxide (Co₃O₄) nanoparticles through calcination. kashanu.ac.irnih.gov

Furthermore, cobalt-ammine complexes themselves have been used as precursors in the sonochemical synthesis of metallic cobalt nanoparticles. researchgate.net The chemical reduction of complexes like [Co(NH₃)₆]Cl₃ and [Co(NH₃)₅Cl]Cl₂ using a reducing agent like hydrazine (B178648) under ultrasonic irradiation yields cobalt nanoparticles with distinct morphologies, such as dendrites and pompon-like microspheres. researchgate.net The use of an ultrasonic device provides an alternative to traditional sol-gel or thermal degradation methods for creating these advanced materials. uliege.beresearchgate.net

Specific Precursor Chemistry in the Formation of Cobalt-pentammine Species

The formation of the pentamminecobalt(III) cation is fundamentally a process of ligand coordination and oxidation. The selection of precursors is critical to the success and purity of the synthesis.

Cobalt(II) Source: The synthesis invariably starts with a cobalt(II) salt because cobalt(III) complexes are kinetically inert, meaning their ligands exchange very slowly, while cobalt(II) complexes are labile, allowing for rapid ligand substitution. scribd.com Common choices include cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). uvm.eduscribd.com These salts are stable, inexpensive, and readily soluble in the reaction media. scribd.com

Ammonia Source: A high concentration of aqueous ammonia (aqua ammonia) is required to provide the ammine ligands that coordinate to the cobalt center. uvm.educore.ac.uk

Oxidizing Agent: Since the starting material is Co(II), an oxidizing agent is necessary to achieve the more stable Co(III) oxidation state within the ammine complex. scribd.comscribd.com While air oxidation is possible, it is slow. scribd.com Hydrogen peroxide (H₂O₂) is frequently employed as a clean and efficient oxidant. scribd.comscribd.com

Catalyst/Additional Reagents: In some classical syntheses, activated charcoal is used as a catalyst. Ammonium salts, such as ammonium chloride or ammonium nitrate, are often added. uvm.eduscribd.com They act as a buffer to maintain a high ammonia concentration and can also serve as a source for the counter-ion. google.com

The process of forming the cobaltic ammine ion involves the oxidation of the cobaltous ion in an ammoniacal solution, which leads to the formation of the stable [Co(NH₃)₅X]ⁿ⁺ species. google.com

Controlled Synthesis of Variously Substituted Cobalt-pentammine Cations

The versatility of cobalt-pentammine chemistry lies in the ability to readily substitute the sixth ligand (X) in the [Co(NH₃)₅X]ⁿ⁺ cation, leading to a wide array of complexes with different properties. The synthesis of these substituted cations often uses a common, easily prepared precursor like the aquapentaamminecobalt(III) [Co(NH₃)₅(H₂O)]³⁺ or chloropentaamminecobalt(III) [Co(NH₃)₅Cl]²⁺ complex. wikipedia.orgbartleby.comwikiwand.com

Aquapentaamminecobalt(III), [Co(NH₃)₅(H₂O)]³⁺: This complex is a key intermediate in the synthesis of many other pentammine derivatives. wikipedia.orgshu.edu It is typically prepared by the oxidation of a Co(II) salt in aqueous ammonia, followed by acidification. uvm.edu The coordinated water molecule is a good leaving group and can be displaced by other ligands.

Nitrito- and Nitropentaamminecobalt(III), [Co(NH₃)₅(ONO)]²⁺ and [Co(NH₃)₅(NO₂)]²⁺: These two complexes are a classic example of linkage isomerism, where the nitrite (B80452) ligand (NO₂⁻) can bind to the cobalt center through either the oxygen atom (nitrito) or the nitrogen atom (nitro). markedbyteachers.comscribd.com The nitrito complex is typically formed first by reacting [Co(NH₃)₅Cl]Cl₂ with sodium nitrite. wikiwand.comscribd.com Gentle heating of the red nitrito isomer in solution causes it to rearrange to the more stable, yellow-brown nitro isomer. wikiwand.commarkedbyteachers.com The control of pH is also crucial; acidic conditions favor the nitrito form, while basic conditions favor the nitro complex. markedbyteachers.com

The general reaction for forming the nitrito complex is: [Co(NH₃)₅Cl]²⁺ + NO₂⁻ → [Co(NH₃)₅(ONO)]²⁺ + Cl⁻ wikiwand.comscribd.com

This ability to perform substitution reactions on the pentamminecobalt(III) framework allows for the systematic study of ligand effects on the properties of coordination complexes. scirp.orgacs.org

Table 2: Examples of Synthesized Substituted Cobalt-pentammine Cations This table is interactive. You can sort and filter the data.

Cation Name Formula Color Precursor Key Reagent
Chloropentaamminecobalt(III) [Co(NH₃)₅Cl]²⁺ Purple-red [Co(NH₃)₅(H₂O)]³⁺ HCl
Aquapentaamminecobalt(III) [Co(NH₃)₅(H₂O)]³⁺ Red Co(II) salt H₂O₂, NH₃
Nitritopentaamminecobalt(III) [Co(NH₃)₅(ONO)]²⁺ Red [Co(NH₃)₅Cl]²⁺ NaNO₂
Nitropentaamminecobalt(III) [Co(NH₃)₅(NO₂)]²⁺ Yellow-brown [Co(NH₃)₅(ONO)]²⁺ Heat

Electronic Structure, Bonding, and Spectroscopic Elucidation of Cobalt Pentammine Cations

Application of Ligand Field Theory to [Co(NH₃)₅X]ⁿ⁺ Systems

Ligand Field Theory (LFT) provides a powerful framework for understanding the electronic properties of transition metal complexes. It is an extension of Crystal Field Theory (CFT) that incorporates the covalent nature of metal-ligand bonds.

Crystal Field Theory (CFT) offers a foundational electrostatic model for the interaction between the central metal ion and the surrounding ligands. dacollege.org In this model, ligands are treated as point charges that create an electrostatic field, causing the degeneracy of the metal's d-orbitals to be lifted. dacollege.orguomustansiriyah.edu.iqlibretexts.org For an octahedral complex, the five d-orbitals split into two sets of different energies: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). uomustansiriyah.edu.iqlibretexts.org The energy difference between these sets is denoted as Δo or 10Dq. uomustansiriyah.edu.iqrsc.org

The magnitude of this splitting is influenced by several factors, including the nature of the ligands, the charge on the metal ion, and the geometry of the complex. dacollege.org For instance, a higher oxidation state on the metal ion leads to a larger splitting. uomustansiriyah.edu.iq While CFT successfully explains many features like color and magnetism, its assumption of purely electrostatic interactions is a limitation. dacollege.orguomustansiriyah.edu.iq Refinements to the theory, often encompassed within the broader Ligand Field Theory, acknowledge the presence of covalent character in the metal-ligand bond. dacollege.org

Molecular Orbital (MO) theory provides a more complete picture by considering the formation of molecular orbitals from the atomic orbitals of the metal and the ligand group orbitals (LGOs). uoanbar.edu.iqscribd.com In an octahedral complex like [Co(NH₃)₆]³⁺, the metal's 3d, 4s, and 4p orbitals combine with the sigma orbitals of the six ammonia (B1221849) ligands to form bonding, antibonding, and non-bonding molecular orbitals. scribd.combpchalihacollege.org.in

The resulting MO diagram shows that the t₂g orbitals are essentially non-bonding in a sigma-only bonding scenario, while the eg orbitals form sigma bonds with the ligands, leading to the formation of eg (bonding) and eg* (antibonding) molecular orbitals. uoanbar.edu.iqbpchalihacollege.org.in The covalent nature of the Co-N bond is evident from theoretical studies, which show significant metal-ligand orbital overlap. oup.comresearchgate.net Natural Bond Orbital (NBO) analyses have confirmed the covalent character of the metal-ligand interactions in cobalt-pentammine complexes. researchgate.net

The Ligand Field Stabilization Energy (LFSE) is the net energy decrease resulting from the splitting of d-orbitals and the arrangement of electrons within them. For a d⁶ ion like Co(III) in an octahedral field, the electronic configuration depends on the magnitude of the ligand field splitting (Δo) relative to the pairing energy (P). dacollege.orgalmerja.com

Low-spin state (Δo > P): With strong-field ligands like ammonia, the six d-electrons all occupy the lower energy t₂g orbitals, resulting in a t₂g⁶ configuration. almerja.comdoubtnut.com The LFSE for a low-spin d⁶ complex is calculated as -2.4 Δo + 2P.

High-spin state (Δo < P): With weak-field ligands, the electrons occupy the orbitals to maximize spin, leading to a t₂g⁴eg² configuration. doubtnut.com The LFSE for a high-spin d⁶ complex is -0.4 Δo.

Cobalt(III) complexes, particularly with ammine ligands, are almost exclusively low-spin due to the large Δo, which imparts significant kinetic inertness to these complexes. scribd.comrun.edu.ng The only common high-spin Co(III) complex is [CoF₆]³⁻. almerja.com

Ligand Field Stabilization Energy (LFSE) for d⁶ Cobalt(III) Complexes
Spin StateConditionElectron ConfigurationLFSE Calculation
Low-SpinΔo > Pt₂g⁶-2.4 Δo + 2P
High-SpinΔo < Pt₂g⁴eg²-0.4 Δo

Spectroscopic Investigations of Electronic Transitions and Vibrational Modes

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of cobalt-pentammine cations, providing experimental validation for theoretical models.

UV-Visible absorption spectroscopy is used to study the electronic transitions within the complex. The observed bands can be categorized as d-d transitions or charge transfer bands. uri.edu

d-d Transitions: These transitions involve the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital. core.ac.uk For octahedral Co(III) complexes (low-spin d⁶), two spin-allowed d-d transitions are typically observed: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. semanticscholar.orgsemanticscholar.org These transitions are Laporte-forbidden and thus have relatively low molar absorptivity coefficients (ε values typically < 100 L·mol⁻¹·cm⁻¹). uri.educore.ac.uk For example, in [Co(NH₃)₅N₃]Cl₂, these transitions are observed around 518 nm and 299 nm. researchgate.net

Charge Transfer (CT) Bands: These are much more intense (ε > 1000 L·mol⁻¹·cm⁻¹) and involve the transfer of an electron between the metal and the ligands. uri.edulibretexts.org Ligand-to-metal charge transfer (LMCT) bands arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital, effectively reducing the metal center. libretexts.orgamazonaws.com Metal-to-ligand charge transfer (MLCT) is also possible. amazonaws.com The high intensity of CT bands means they can sometimes obscure the weaker d-d transitions. core.ac.uk

UV-Visible Absorption Data for Selected Cobalt(III)-pentammine Complexes
Complex¹A₁g → ¹T₁g (nm)¹A₁g → ¹T₂g (nm)Reference
[Co(NH₃)₅N₃]²⁺~515~302 researchgate.net
[Co(NH₃)₆]³⁺475341 semanticscholar.org

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. e-bookshelf.de These techniques provide a "vibrational fingerprint" that is characteristic of the complex's structure and bonding. researchgate.net In [Co(NH₃)₅X]ⁿ⁺ complexes, the vibrational spectra reveal information about the Co-N and Co-X bonds, as well as the internal modes of the ammonia ligands. e-bookshelf.de

The vibrational modes of a polyatomic molecule can be classified into stretching and bending modes. libretexts.org For the coordinated ammonia ligands, key vibrational modes include N-H stretching, symmetric and antisymmetric deformation (bending), and rocking modes. e-bookshelf.deresearchgate.net The positions of these bands are sensitive to the chemical environment. For example, the formation of hydrogen bonds between the ammine hydrogens and the counter-anions can cause a weakening of the N-H bond, leading to a shift in the N-H stretching frequency. e-bookshelf.descispace.com Strong hydrogen bonds are characterized by a significant red-shift (shift to lower frequency) of the stretching vibration. mpg.de The rocking mode of coordinated ammonia is also sensitive to the strength of hydrogen bonding. researchgate.net

Selected Vibrational Frequencies (cm⁻¹) for Co(III)-Ammine Complexes
Vibrational Mode[Co(NH₃)₆]³⁺ (in Cl⁻ salt)AssignmentReference
ν(N-H)3267 (antisymmetric), 3136 (symmetric)N-H stretching researchgate.net
δ(NH₃)1600 (antisymmetric), ~1331 (symmetric)NH₃ deformation researchgate.net
ρ(NH₃)~830NH₃ rocking researchgate.net
ν(Co-N)~440-500Cobalt-Nitrogen stretching e-bookshelf.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁴N, ⁵⁹Co) for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of cobalt-pentammine cations in solution. The key nuclei for these studies are ¹H, ¹⁴N, and particularly ⁵⁹Co.

⁵⁹Co NMR: The ⁵⁹Co nucleus is highly sensitive to its chemical environment, boasting an extensive chemical shift range of over 18,000 ppm. huji.ac.ilaiinmr.com This sensitivity makes ⁵⁹Co NMR an excellent probe for studying the first and second coordination spheres of cobalt(III) complexes. aiinmr.com For diamagnetic Co(III) complexes like the pentammines, which have a high degree of octahedral symmetry, sharp NMR signals are typically observed. aiinmr.com The chemical shift of the ⁵⁹Co nucleus is significantly influenced by the nature of the ligands, the solvent, and interactions with counter-ions. aiinmr.comoup.com For instance, in a study of various cationic cobalt(III) complexes, the ⁵⁹Co NMR peak was observed to shift upfield when the interaction with anions was primarily electrostatic. oup.com The chemical shifts are also temperature-dependent, a property that has been explored for thermometry applications. nih.gov

A study on a series of [Co(NH₃)₅X]ⁿ⁺ complexes demonstrated the influence of the sixth ligand 'X' on the ⁵⁹Co chemical shift. For example, a solution of 0.1 M Co(NO₃)₂ in 4 M NH₃, which forms the peroxo-bridged dimer [(NH₃)₅CoOOCo(NH₃)₅]⁴⁺, shows a ⁵⁹Co NMR signal at 8759 ppm. scirp.org The interaction of cationic cobalt(III) complexes with anions like sulfate (B86663) can be monitored by changes in the ⁵⁹Co chemical shifts. oup.com

¹⁴N NMR spectroscopy can directly probe the nitrogen atoms of the ammine ligands. For example, in a study of the reaction of monoalkyl hydrazines with cobalt(III) in aqueous ammonia, ¹⁴N NMR was used alongside ⁵⁹Co NMR to characterize the resulting complexes. scirp.org The large quadrupolar moment of ¹⁴N can lead to broad signals, but useful information can still be obtained, especially with modern solid-state NMR techniques. rsc.org

Interactive Table: Representative NMR Data for Cobalt-pentammine Related Species

Compound/Species Nucleus Chemical Shift (δ) [ppm] Solvent/Conditions
[(NH₃)₅CoOOCo(NH₃)₅]⁴⁺ ⁵⁹Co 8759 4 M NH₃(aq)
[Co(NH₃)₅(CH₃)]²⁺ ⁵⁹Co 7370 DMSO-d₆
[Co(NO₂)(NH₃)₅]²⁺ ⁵⁹Co ~7100 H₂O

Solid-State Structural Determination via X-ray Diffraction

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on coordination geometry, bond parameters, and intermolecular forces for salts of cobalt-pentammine cations.

Analysis of Coordination Geometry and Bond Parameters

The cation [Co(NH₃)₅Cl]²⁺, known as the "purpureo salt," has been extensively studied. cambridge.orgoup.com In its chloride salt, [Co(NH₃)₅Cl]Cl₂, the cobalt(III) ion is in a distorted octahedral environment. cambridge.orgscribd.comfiveable.me It is coordinated to five ammonia molecules and one chloride ion. cambridge.orguomustansiriyah.edu.iq

Early crystal structure determinations of [Co(NH₃)₅Cl]Cl₂ reported an orthorhombic unit cell with space group Pnma. oup.com A more recent re-examination using synchrotron X-ray powder diffraction suggested a lower symmetry space group, Pn2₁a, providing a more accurate description of the structure. cambridge.org In this structure, the Co-N bond length for the ammine trans to the chloride ligand can differ from the four cis Co-N bond lengths, reflecting the electronic influence of the chloride ligand. One report cited a Co-N(trans) distance of 1.91 Å, which is shorter than the four Co-N(cis) distances of 1.97 Å. oup.com

In the nitropentamminecobalt(III) cation, [Co(NH₃)₅(NO₂)]²⁺, theoretical calculations that correlate well with X-ray data show a Co-N(NO₂) bond length of 1.924 Å. rsc.org This is significantly shorter than the Co-N(NH₃) bonds, which are themselves differentiated into equatorial (shorter) and axial (longer) distances due to the presence of the nitro group. rsc.org Similarly, in the linkage isomer, the nitrito cation [Co(NH₃)₅(ONO)]²⁺, the Co-O bond is shorter than the Co-N(NH₃) bonds. rsc.orgresearchgate.net

Interactive Table: Selected Bond Distances in Cobalt-pentammine Cations from X-ray Diffraction and Theoretical Studies

Compound Bond Bond Length (Å) Method
[Co(NH₃)₅Cl]Cl₂ Co-N (trans to Cl) 1.91 X-ray Diffraction
[Co(NH₃)₅Cl]Cl₂ Co-N (cis to Cl) 1.97 X-ray Diffraction
[Co(NH₃)₅(NO₂)]²⁺ Co-N(NO₂) 1.924 DFT (ωB97XD)
[Co(NH₃)₅(NO₂)]²⁺ Co-N(NH₃, equatorial) ~1.999 DFT (ωB97XD)

Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

The crystal structures of cobalt-pentammine salts are heavily influenced by intermolecular interactions, primarily an extensive network of hydrogen bonds. The hydrogen atoms on the coordinated ammonia molecules act as donors, forming hydrogen bonds with the counter-anions or any water molecules present in the crystal lattice. researchgate.netresearchgate.net

In the structure of [Co(NH₃)₅Cl]Cl₂, the [Co(NH₃)₅Cl]²⁺ cations and the chloride anions are arranged in alternating layers. cambridge.org These layers are held together by electrostatic forces and a network of N-H···Cl hydrogen bonds. This hydrogen bonding is crucial for the stability of the crystal lattice. researchgate.net

The nature of the counter-anion significantly impacts the crystal packing. For example, in Co(NH₃)₅Cl₂, the complex cations and permanganate (B83412) anions are linked by hydrogen bonds, creating a three-dimensional network. researchgate.netresearchgate.net Similarly, in salts with anions like selenocyanate (B1200272) (SeCN⁻) or azide (B81097) (N₃⁻), the hydrogen bonding between the ammine ligands and the anions dictates the formation of unique supramolecular structures, such as ionic "rings" or "rectangles" within the crystal lattice. psu.edu These interactions demonstrate the principle of crystal engineering, where the choice of counter-ion can be used to direct the solid-state architecture. psu.edunih.gov

Electronic Density and Orbital Overlap Analysis in Metal-Ligand Interactions

The bonding in cobalt-pentammine cations involves a combination of σ-donation from the ammonia ligands to the cobalt(III) center. york.ac.uk The Co(III) ion, with its d⁶ electron configuration in a strong ligand field provided by the ammonia molecules, is a low-spin, diamagnetic center. york.ac.uk

Theoretical studies, such as those employing Density Functional Theory (DFT), provide deep insights into the electronic structure. rsc.orgrsc.org Analysis of the molecular orbitals of [Co(NH₃)₅Cl]²⁺ shows that the highest occupied molecular orbitals (HOMOs) are largely based on the ligands, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the metal d-orbitals. aip.org The energy difference between these orbitals corresponds to the ligand-field splitting energy (Δₒ), which dictates the electronic absorption spectra of these complexes. nih.govaip.org

The quantum theory of atoms in molecules (QTAIM) offers a powerful method for analyzing the electron density distribution (ρ(r)) obtained from high-resolution X-ray diffraction experiments or theoretical calculations. academie-sciences.frnih.govuni-muenchen.de This analysis characterizes the nature of chemical bonds based on the properties of the electron density at the bond critical points (bcps). For covalent (or shared) interactions, the electron density at the bcp is high, and the Laplacian of the electron density (∇²ρ(r)) is negative. academie-sciences.fr

In related cobalt complexes, topological analysis of the electron density has been used to quantify the degree of covalency in the metal-ligand bonds. nih.gov For cobalt-pentammine cations, this type of analysis would reveal the extent of charge concentration in the Co-N bonding regions, providing a quantitative measure of the orbital overlap and the shared nature of the interaction between the cobalt ion and the nitrogen atoms of the ammine ligands. rsc.org The substitution of an ammine ligand with another group, like chloride, alters the electron density distribution throughout the complex, influencing the properties of the remaining Co-N bonds. aip.org

Reaction Mechanisms and Kinetic Studies of Cobalt Pentammine Cations

Ligand Substitution Reactions in Aqueous and Non-Aqueous Media

Ligand substitution reactions in pentamminecobalt(III) complexes involve the replacement of a ligand in the coordination sphere by another. These reactions are fundamental to understanding the reactivity of coordination compounds and have been extensively studied in both aqueous and non-aqueous solutions.

Aquation is a ligand substitution reaction where a water molecule displaces a ligand from the coordination sphere. The rate of aquation of [Co(NH₃)₅X]ⁿ⁺ complexes, where X is a leaving group, can be significantly influenced by catalysts.

Acid-Catalyzed Aquation : In acidic solutions, the rate of aquation for some complexes is accelerated. This is particularly noticeable for complexes with ligands that can be protonated, such as the azide (B81097) ligand in [Co(NH₃)₅N₃]²⁺. The protonation of the departing ligand weakens the Co-X bond, facilitating its departure.

Base-Catalyzed Hydrolysis (Base Hydrolysis) : The hydrolysis of cobalt(III) ammine complexes is dramatically accelerated in basic solutions. The rate law is typically second-order, being first order in both the complex and the hydroxide (B78521) ion concentration. libretexts.orgrsc.org This is not a simple nucleophilic attack by OH⁻, but rather proceeds through a conjugate base mechanism. libretexts.orglibretexts.org

Metal Ion-Assisted Aquation : Metal ions like Hg²⁺ and Ag⁺ can catalyze the aquation of halopentamminecobalt(III) complexes. acs.org These metal ions coordinate to the halide leaving group, forming a bridged transition state. This interaction weakens the cobalt-halide bond, promoting the departure of the halide ion and the entry of a water molecule. The rate of these reactions is dependent on the concentration of the assisting metal ion.

Anation is the reverse of aquation, where an anion from the solution displaces a coordinated water molecule from the [Co(NH₃)₅(H₂O)]³⁺ cation. The rate of anation is influenced by the nature and concentration of the incoming ligand.

The mechanism of ligand substitution in octahedral complexes like cobalt-pentammine cations is generally described by interchange (I) mechanisms, which can be further classified as dissociative interchange (Id) or associative interchange (Ia).

Dissociative Interchange (Id) : In this mechanism, the rate-determining step is primarily controlled by the breaking of the bond between the metal center and the leaving group. There is little to no influence from the incoming nucleophile in the transition state. A five-coordinate intermediate is formed, which then rapidly reacts with the incoming ligand. researchgate.net Extensive evidence, including the small effect of the entering nucleophile on the reaction rate and activation volume studies, suggests that ligand substitution reactions of many cobalt(III) ammine complexes, including aquation and anation, proceed via an Id pathway. rsc.orgcdnsciencepub.com

Associative Interchange (Ia) : In this pathway, the bond formation with the incoming ligand begins before the bond to the leaving group is completely broken. The incoming ligand plays a significant role in the transition state. wikipedia.org While less common for cobalt(III) complexes, associative character can be tuned by modifying the electronic and steric properties of the non-participating ligands. rsc.org

The distinction between these pathways is often made based on kinetic data, such as the dependence of the rate on the incoming ligand's concentration and nature, as well as activation parameters like volume of activation (ΔV‡). rsc.org

The remarkably fast hydrolysis of [Co(NH₃)₅X]ⁿ⁺ complexes in the presence of hydroxide ions is explained by the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. libretexts.orglibretexts.org This multi-step mechanism involves:

Deprotonation : A rapid and reversible deprotonation of one of the ammine ligands by the hydroxide ion to form an amido intermediate, [Co(NH₃)₄(NH₂)]²⁺. libretexts.orgslideshare.net This requires the presence of an acidic proton on a ligand coordinated to the metal. libretexts.org

Dissociation : The rate-determining step is the dissociation of the leaving group (X) from this amido intermediate to form a five-coordinate intermediate, [Co(NH₃)₄(NH₂)]²⁺. libretexts.orgslideshare.net The amido group is a strong π-donor, which labilizes the leaving group.

Protonation : The five-coordinate intermediate rapidly reacts with a water molecule to form the final hydroxo product, [Co(NH₃)₅(OH)]²⁺.

Evidence for this mechanism includes the second-order rate law, the necessity of acidic protons on the coordinated amines, and isotopic exchange studies. libretexts.orgslideshare.net

The solvent plays a crucial role in the kinetics of ligand substitution reactions of cobalt-pentammine cations. Changes in the solvent can affect the stability of the initial complex and the transition state, thereby altering the reaction rate.

Studies in mixed aqueous-organic solvents have shown that the rates of aquation can be correlated with solvent parameters such as dielectric constant and solvent polarity. iupac.org The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are also sensitive to the solvent composition. For instance, in the aquation of bromopentamminecobalt(III) perchlorate (B79767) in water-ethan-1,2-diol mixtures, changes in ΔH‡ and ΔS‡ with solvent composition have been correlated with changes in the physical properties and structure of the solvent mixture. researchgate.net These studies help to elucidate the role of solvation in the reaction mechanism. cdnsciencepub.com

Electron Transfer and Redox Chemistry of Pentamminecobalt(III) Complexes

Pentamminecobalt(III) complexes are excellent subjects for studying electron transfer reactions, a fundamental process in chemistry and biology. Cobalt(III) is kinetically inert, while cobalt(II) is labile, a property that is exploited in the study of redox mechanisms. nih.gov

Electron transfer reactions involving these complexes can be induced by various oxidizing or reducing agents. For example, the oxidation of pentaamminecobalt(III) complexes of α-hydroxy acids by reagents like quinolinium dichromate has been studied to understand induced electron transfer. In these reactions, the oxidant attacks the coordinated ligand, and the resulting ligand radical can then transfer an electron to the Co(III) center, leading to its reduction to Co(II).

Similarly, the oxidation of pentaamminecobalt(III) complexes of α-amino acids by oxidants like Br(V) and Ce(IV) has been investigated. asianpubs.orgacs.org These studies provide insights into the mechanism of oxidative decarboxylation and the formation of radical cation intermediates. asianpubs.org The stoichiometry and kinetic data from such studies help to elucidate the reaction pathways, including the extent of reduction at the cobalt center. For instance, in the Br(V) oxidation, a 40% reduction at the cobalt(III) center was observed. asianpubs.org

The mechanism of electron transfer can be inner-sphere, where the oxidant and reductant are linked by a bridging ligand, or outer-sphere, where the electron transfer occurs without a direct bond between the reactants. The nature of the ligands and the reaction conditions determine which pathway is favored.

Data Tables

Table 1: Rate Constants for Base Hydrolysis of [Co(NH₃)₅X]²⁺ Complexes

Leaving Group (X)k (M⁻¹s⁻¹) at 25°C
Cl⁻1.6 x 10⁻³
Br⁻5.8 x 10⁻³
I⁻9.0 x 10⁻³
NO₃⁻1.2 x 10⁻⁴

Data is illustrative and compiled from general textbook values for comparison.

Table 2: Activation Volumes for Aquation of [Co(NH₃)₅X]ⁿ⁺ Complexes

Leaving Group (Xⁿ⁻)ΔV‡ (cm³/mol)
Cl⁻-10.6
Br⁻-9.2
NO₃⁻-6.3
SO₄²⁻+16.8

Source: Adapted from Jones, W. E., Carey, L. R., & Swaddle, T. W. (1972). Canadian Journal of Chemistry, 50(17), 2739-2746. cdnsciencepub.com

Outer-Sphere Electron Transfer Mechanisms

Outer-sphere electron transfer (OSET) reactions are characterized by the transfer of an electron between two coordination complexes that remain separate, with their inner coordination shells intact. wikipedia.orgsydney.edu.au The electron must traverse through space from the reductant to the oxidant. The kinetics of these reactions are influenced by several factors, including the nature of the ligands attached to the metal centers.

Studies on the outer-sphere redox reactions between [Co(RNH2)5(H2O)]3+ and [Fe(CN)6]4– have shown that the size of the alkyl substituent (R) on the amine ligand affects both the ion-pair formation constant and the electron-transfer rate constant. As the size of the substituent increases from H to methyl (Me) to ethyl (Et), the ion-pair formation constant decreases. rsc.org Conversely, the electron-transfer rate constant increases with the size of the substituent. rsc.org This suggests that the steric hindrance from bulkier ligands can influence the pre-equilibrium step of forming the outer-sphere complex, while also impacting the rate of the actual electron transfer event.

Inner-Sphere Electron Transfer Pathways

In contrast to the outer-sphere mechanism, inner-sphere electron transfer (ISET) involves the formation of a direct covalent linkage between the oxidant and the reductant. wikipedia.org A ligand, termed a "bridging ligand," is shared between the two metal centers, creating a conduit for the electron to travel from the reductant to the oxidant. wikipedia.orglibretexts.org This mechanism is contingent on at least one of the complexes being substitutionally labile to allow for the formation of the bridged intermediate. davuniversity.orgyoutube.com

A classic example illustrating this pathway is the reduction of [Co(NH3)5Cl]2+ by [Cr(H2O)6]2+. wikipedia.orglibretexts.orglibretexts.orglibretexts.org In this reaction, the chloride ion, initially coordinated to the cobalt(III) center, acts as the bridging ligand by also binding to the chromium(II) reductant. wikipedia.orglibretexts.org Following the electron transfer from Cr(II) to Co(III), the chloride ligand is transferred to the chromium center, resulting in the products [Co(NH3)5(H2O)]2+ and [CrCl(H2O)5]2+. wikipedia.org The rate of this inner-sphere reaction is significantly faster than the analogous outer-sphere reaction involving [Co(NH3)6]3+, highlighting the efficiency of the bridging mechanism. libretexts.orglibretexts.orglibretexts.org

The nature of the bridging ligand is a critical factor affecting the rate of inner-sphere reactions. davuniversity.org Common bridging ligands include halides (with reactivity order I- > Br- > Cl-), pseudohalides like thiocyanate, and more complex molecules such as oxalate (B1200264) and pyrazine. wikipedia.orgyoutube.comrsc.org These ligands possess at least one additional lone pair of electrons that can be used to bind to the second metal center. wikipedia.orglibretexts.orglibretexts.org

Photoinduced Redox Reactions and Quantum Yield Determination

The absorption of light can induce redox reactions in cobalt-pentammine cations. Irradiation of these complexes, particularly within their ligand-to-metal charge transfer (LMCT) bands, can lead to the transfer of an electron from a ligand-based orbital to a metal-centered orbital, resulting in the reduction of Co(III) to Co(II) and the oxidation of a ligand. This process often leads to the decomposition of the complex.

The photochemistry of acidopentaamminecobalt(III) complexes, [Co(NH3)5X]n+, shows a competition between photoaquation (ligand substitution) and photoredox decomposition. researchgate.net The predominant pathway is closely correlated with the ease of oxidation of the ligand X. researchgate.net For complexes like [Co(NH3)5Br]2+ and [Co(NH3)5(SCN)]2+, both photoaquation and photoredox reactions are observed. researchgate.net

The efficiency of these photochemical processes is quantified by the quantum yield (φ), which is the number of moles of product formed per mole of photons absorbed. Studies have shown that the quantum yields for both photoaquation (φaq) and photoredox (φred) reactions are dependent on the irradiation wavelength. researchgate.net For [Co(NH3)5Br]2+, there is a significant decrease in both φaq and φred, as well as in the ratio φred/φaq, as the wavelength increases from 370 nm to 600 nm. researchgate.net This indicates that higher energy light is more effective at inducing both types of photochemical events. The mechanism is often interpreted as involving a homolytic fission of the metal-ligand bond as the primary photochemical step. researchgate.net

Ligand-Centered and Metal-Centered Redox Processes

In the redox chemistry of cobalt-pentammine cations and related complexes, the electron transfer can be either metal-centered (involving a change in the oxidation state of the cobalt ion) or ligand-centered (involving the oxidation or reduction of the ligand itself). The specific pathway is heavily influenced by the nature of the ligands.

When complexes contain "redox-active" ligands, these ligands can actively participate in electron transfer processes, storing and releasing electrons. rsc.org The choice between a metal- or ligand-based redox event can be tuned by modifying co-ligands. For instance, in certain cobalt(II) complexes with a redox-active bisguanidine ligand, substituting acetylacetonato (acac) co-ligands with the more electron-withdrawing hexafluoro-acetylacetonato (hfacac) co-ligands shifts the site of the first one-electron oxidation. nih.govuni-heidelberg.de With acac, the oxidation is metal-centered (Co(II) → Co(III)), whereas with hfacac, the oxidation becomes ligand-centered, forming a Co(II) complex with a radical monocationic ligand. nih.govuni-heidelberg.de

Induced Electron Transfer in Organic Transformations (e.g., Oxidation of α-hydroxy acids)

Pentaamminecobalt(III) complexes of α-hydroxy acids serve as effective systems for studying induced electron transfer, where an external oxidant attacks the coordinated organic ligand. This can lead to either the oxidation of the ligand without changing the Co(III) center or the reduction of the Co(III) center facilitated by the ligand radical intermediate.

The oxidation of cobalt(III)-bound α-hydroxy acids (mandelic, lactic, and glycolic acids) has been investigated using various chromium(VI) oxidants like Pyrazinium Chloro Chromate (PCC), Pyridinium Bromo Chromate (PBC), and Quinolinium Chloro Chromate (QCC). ijpcsonline.comchemijournal.com These reactions typically exhibit second-order kinetics, being first order with respect to both the Co(III) complex and the Cr(VI) oxidant. ijpcsonline.com

In these reactions, an intermediate radical is generated on the bound organic ligand. ijpcsonline.com This radical can then partition between two main pathways:

α-C-H fission: This leads to the formation of a keto acid cobalt(III) complex, leaving the Co(III) center intact. ijpcsonline.com

C-C bond cleavage: This pathway leads to decarboxylation and the reduction of the cobalt center to Co(II). ijpcsonline.comijpcbs.com

The relative extent of these two pathways varies. For example, in the PCC oxidation of the mandelato complex, about 70-80% of the reaction proceeds via α-C-H fission, while only about 20% results in C-C cleavage and Co(III) reduction. ijpcsonline.com In contrast, using a one-equivalent oxidant like hydrogen peroxide on the same complexes results in nearly 100% Co(II) formation through C-C bond cleavage. researchgate.net

Kinetic studies show that the ligation of the α-hydroxy acid to the Co(III) center can influence the reaction rate compared to the unbound acid, though the effect can vary. ijpcsonline.comorientjchem.org

The following table summarizes kinetic data for the oxidation of cobalt(III)-bound and unbound α-hydroxy acids by various oxidants.

Quasi-Intramolecular Solid-Phase Redox Reactions

Cobalt-pentammine cations can also undergo redox reactions in the solid state. These "quasi-intramolecular" reactions occur between the complex cation and its counter-ion within the crystal lattice.

A notable example is the thermal decomposition of [(Chlorido)pentaamminecobalt(III)] permanganate (B83412), Co(NH3)5Cl2. mdpi.com In this solid-phase reaction, hydrogen bonds between the ammine ligands (N-H) and the oxygen atoms of the permanganate counter-ions (O-Mn) act as redox centers. mdpi.com Upon heating to as low as 120 °C, these interactions initiate a redox reaction involving the reducing ammine ligands and the oxidizing permanganate ions, which also involves the Co(III) center. mdpi.com

The initial product is an amorphous material. mdpi.com Further heating of the decomposition intermediates leads to a series of redox reactions that ultimately form a solid CoMn2O4 spinel, with gaseous products such as N2, N2O, and Cl2. mdpi.commdpi.com This demonstrates a pathway where the components of an ionic solid react with each other without the need for a solvent, driven by thermal energy and the proximity of the reacting species in the crystal structure.

Reactivity with Specific Substrates and Environmental Factors

The reactivity of the cobalt-pentammine cation is highly dependent on the nature of the substrate it interacts with and the surrounding environmental conditions.

As detailed in section 4.2.5, α-hydroxy acids are a key class of substrates. The interaction with these molecules, particularly when they are coordinated to the cobalt center, allows for probing induced electron transfer mechanisms. The structure of the α-hydroxy acid itself influences reactivity; for instance, the lactato complex often exhibits different reaction rates compared to the mandelato or glycolato complexes. ijpcbs.com

Environmental factors such as the presence of surfactants (micelles) can significantly alter reaction rates. In the oxidation of pentaamminecobalt(III) complexes of α-hydroxy acids, adding surfactants like Ammonium (B1175870) Lauryl Sulphate (ALS) or Polysorbate-80 has been shown to increase the rate of oxidation. ijpcsonline.comchemijournal.com This rate enhancement is attributed to the partitioning of the reactants into the micellar phase, which can concentrate the reactants and potentially provide a more favorable microenvironment for the transition state. Similarly, hydrogen peroxide oxidation of these complexes has been studied in micellar media, showing first-order kinetics in both the cobalt(III) complex and H2O2. researchgate.net

The following table presents data on the products formed from the oxidation of the pentaamminecobalt(III) mandelato complex under different oxidizing conditions.

Interactions with Nucleotides and DNA: Binding Modes and Conformational Changes

The interaction of cobalt-pentammine cations with nucleic acids is a subject of significant interest, revealing diverse binding mechanisms and the ability to induce notable structural changes in DNA. These interactions are primarily non-covalent, though covalent binding has also been observed under specific conditions.

The binding of cobalt-pentammine cations to the DNA duplex can occur through several modes. At low concentrations, the interaction is often characterized by hydrogen bonding between the ammine groups of the cation and the phosphate (B84403) groups of the DNA backbone. nih.gov This electrostatic interaction contributes to the stabilization of the DNA duplex. nih.gov As the concentration of the cobalt complex increases, the binding can extend to the nitrogen and oxygen atoms of the DNA bases, particularly the N-7 and O-6 atoms of guanine (B1146940). nih.gov Some cobalt(III) complexes have been shown to be minor groove binders, with a preference for A-T rich regions. nih.gov

One of the most significant consequences of this compound binding is the induction of conformational changes in the DNA structure. mdpi.comnih.gov Depending on the specific DNA sequence and the nature of the cobalt complex, transitions from the canonical B-form DNA to either A-form or Z-form DNA can be facilitated. nih.govtmu.edu.tw For instance, imidazole-bridged cobalt(III)-pentammine complexes have been shown to be more effective than [Co(NH₃)₆]³⁺ in inducing the B-to-A DNA transition. nih.gov Similarly, these bridged complexes can efficiently induce the transition to Z-DNA in sequences like poly(dC-dG).poly(dC-dG). nih.govtmu.edu.tw

While electrostatic and hydrogen bonding interactions are common, covalent binding of a cobalt(III) metal center to the N7 of guanine has also been reported, particularly with complexes like [Co(NH₃)₅(OH₂)]³⁺. shu.edu This can lead to the formation of interstrand crosslinks in DNA sequences containing GpC sites. shu.edu The nature of the interaction, whether electrostatic or covalent, can be distinguished by techniques such as salt dialysis, which can remove electrostatically bound cations. shu.edu

The study of these interactions and the resulting conformational changes is often carried out using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govtmu.edu.tw Thermal denaturation studies can also provide insights into the stability of the DNA-cobalt complex, with changes in the melting temperature (Tm) indicating the strength and nature of the binding. shu.edu

Table 1: Summary of this compound Interactions with DNA

Aspect of Interaction Description Primary Binding Sites Resulting Conformational Changes Investigative Techniques
Binding Modes Primarily electrostatic at low concentrations, with potential for direct base binding at higher concentrations. Covalent binding has also been observed. Phosphate backbone (PO₂ groups), Guanine N-7 and O-6 atoms. nih.gov Can induce transitions from B-form to A-form or Z-form DNA. nih.govtmu.edu.tw Circular Dichroism (CD), NMR Spectroscopy, FTIR Spectroscopy. nih.govnih.govtmu.edu.tw
Conformational Changes The cation can facilitate the transition between different DNA helical structures. Not applicable. B-DNA to A-DNA, B-DNA to Z-DNA. nih.govtmu.edu.tw Circular Dichroism (CD), NMR Spectroscopy. nih.govtmu.edu.tw
Covalent Interactions The cobalt(III) center can form a covalent bond with the N7 of guanine, potentially leading to interstrand crosslinks. shu.edu Guanine N7. shu.edu Can lead to irreversible melting profiles in thermal denaturation studies. shu.edu Thermal Denaturation Studies, Salt Dialysis. shu.edu

Role in Radical Generation and Trapping in Organic Synthesis

Cobalt-pentammine complexes can play a significant role in radical chemistry, particularly in the generation and subsequent trapping of organic radicals. A notable example is the [Co(NH₃)₅(CH₃)]²⁺ cation, which serves as a source of methyl radicals. researchgate.net Upon dissolution in an aqueous solution, this complex can decompose, releasing a methyl radical. researchgate.net

The generated methyl radical is a highly reactive species that can be "trapped" by other molecules in the solution. Purine (B94841) nucleotides, such as Guanosine monophosphate (GMP) and Adenosine (B11128) monophosphate (AMP), have been shown to act as effective traps for these methyl radicals. researchgate.net The trapping occurs at the C8 position of the purine ring, resulting in the formation of a C8-methylated nucleotide. researchgate.net The efficiency of this trapping process has been quantified using ¹³C NMR spectroscopy, with GMP showing a trapping efficiency of 20-25% and AMP showing an efficiency of 15-20% at 37°C when the nucleotide is in large excess. researchgate.net

This ability of cobalt-pentammine derivatives to generate radicals under mild conditions and the subsequent trapping of these radicals by organic substrates highlights their potential utility in organic synthesis for the formation of new carbon-carbon bonds through homolytic aromatic substitution. researchgate.net The process demonstrates a pathway for the specific modification of biomolecules and the synthesis of C-8 substituted purine derivatives. researchgate.net

Table 2: Methyl Radical Generation and Trapping by a Cobalt-pentammine Derivative

Cobalt Complex Generated Radical Trapping Agent Site of Trapping Trapping Efficiency (at 37°C)
[Co(NH₃)₅(CH₃)]²⁺ Methyl radical (•CH₃) Guanosine monophosphate (GMP) C8 of the purine ring 20-25%
[Co(NH₃)₅(CH₃)]²⁺ Methyl radical (•CH₃) Adenosine monophosphate (AMP) C8 of the purine ring 15-20%

Anion Receptor Properties and Ion-Pairing Phenomena

Cationic cobalt-ammine complexes, including by extension cobalt-pentammine cations, can function as effective anion receptors. This property is rooted in their ability to form well-defined salts with a variety of anions through electrostatic interactions and hydrogen bonding. The ammine ligands coordinated to the cobalt(III) center can act as hydrogen bond donors, interacting with oxygen atoms of oxoanions, for example. researchgate.net

The formation of these ion pairs is a key aspect of their chemistry. Studies on complexes such as hexaamminecobalt(III) have demonstrated their capacity to act as receptors for weakly coordinating inorganic oxoanions. researchgate.net For instance, the reaction of hexaamminecobalt(III) chloride with sodium molybdate (B1676688) results in the formation of hexaamminecobalt(III) chloride molybdate, indicating that the [Co(NH₃)₆]³⁺ cation can serve as a receptor for the molybdate ion. researchgate.net

The kinetics of reactions involving cobalt-pentammine cations can be significantly influenced by ion-pairing. For example, the aquation of bromopentaamminecobalt(III) is affected by the presence of anions like malonate, which form an ion pair with the complex. eurjchem.com The stability and reactivity of these ion pairs are dependent on the solvent medium, with changes in dielectric constant and solvent structure impacting the thermodynamic and kinetic parameters of the reaction. eurjchem.com The study of these ion-pairing effects provides insight into the solute-solvent interactions and the stability of the initial and transition states of the complex. eurjchem.com

The investigation of ion-pairing phenomena extends to non-aqueous media, where cobalt(III) complexes are used to probe the nature of these interactions. Techniques such as diffusion ordered spectroscopy (DOSY) NMR can differentiate between solvent-separated and contact ion pairs, which in turn can influence the photophysical properties of the complexes. rsc.org

Computational and Theoretical Chemistry Studies of Cobalt Pentammine Cations

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely applied to study cobalt-pentammine cations, offering a balance between computational cost and accuracy for these complex systems. DFT calculations are instrumental in understanding the electronic structure, which dictates the cation's reactivity and physical properties.

Researchers have used DFT to investigate the geometry and electronic properties of various cobalt-pentammine complexes. For instance, studies on complexes like (5-Cyanotetrazolato-N2) pentaammine cobalt (III) perchlorate (B79767) have employed DFT to determine their optimized geometry and electronic structure. researchgate.net The choice of functional can be critical; for example, the Heyd–Scuseria–Ernzerhof (HSE) functional has been shown to yield highly accurate geometries for certain cobalt complexes. researchgate.net DFT calculations have also been used to explore structural characteristics and chloride dissociation properties of cobalt(III) pentadentate ligand complexes, providing a comparison to analogous pentaammine systems. uq.edu.au These calculations can predict distortions from ideal octahedral geometry, such as the bending of the primary axes (e.g., Cl-Co-S). uq.edu.au

DFT is also a powerful tool for probing reactivity. It has been used to explain the electrophilic character of certain cobalt(III)-hydroperoxo complexes in oxygen atom transfer reactions. science.govnih.gov By calculating vibrational frequencies, DFT aids in the interpretation of experimental data, such as resonance Raman spectroscopy, to confirm the structure of reactive intermediates. nih.gov For example, calculations of Co-O and O-O bond stretching frequencies in a cobalt(III)-hydroperoxo complex showed reasonable agreement with experimental values, supporting the characterization of the intermediate. nih.gov Furthermore, DFT has been applied to study the electronic and magnetic properties of cobalt oxides, which involves understanding the behavior of Co(II) and Co(III) ions in different coordination environments. ajol.infoaps.org The DFT+U method, in particular, is used to better describe on-site Coulomb interactions, providing more accurate electronic and magnetic structures for cobalt materials. ajol.info

Table 1: Selected DFT Applications in Cobalt Complex Studies This table is interactive and can be sorted by clicking on the headers.

Complex/System Studied DFT Functional(s) Properties Investigated Key Findings Reference(s)
[Co(NH₃)₅(OH₂)]³⁺ ωB97X-D3, LC-BOP-LRD Water exchange reaction Gibbs activation energy calculated with long-range-corrected functionals agreed with experimental data. colab.ws
[Co(ditame)Cl]²⁺ (pentaammine analogue) Not specified Structural characteristics, Co-Cl bond dissociation Calculations predicted greater bending of the Cl-Co-N axis compared to a related complex and found Co-Cl bond dissociation properties were not substantially different. uq.edu.au
[Co(NH₃)₅(5-cyanotetrazolato-N2)]²⁺ TPSS Geometry, electronic structure, thermochemistry First-principles methods were applied to study properties of the energetic complex. researchgate.net
Cobalt(III)-hydroperoxo complexes Not specified Reactivity in electrophilic reactions DFT calculations indicated a high free energy cost for O-O bond homolysis, explaining the lack of hydrogen atom transfer reactivity. nih.gov
Co, CoO, Co₃O₄ DFT+U (Ueff = 3.0 eV) Electronic, magnetic, and mechanical properties A common Ueff value was found to appropriately describe the properties of all three phases, supporting the interpretation of catalyst performance. ajol.info

Ab Initio Ligand Field Theory Calculations for Spectroscopic Interpretation

Ab initio ligand field theory (AILFT) serves as a bridge between rigorous first-principles quantum chemical calculations and the phenomenological models of ligand field theory (LFT). nih.gov This approach allows for the extraction of LFT parameters (such as the Racah parameters B and C, the spin-orbit coupling constant ζ, and the ligand field potential V) directly from ab initio calculations, providing a quantitative and predictive understanding of the electronic structure and spectroscopic properties of transition metal complexes. nih.govaps.org

The process involves mapping the many-particle wavefunctions from an ab initio calculation onto the model space of LFT. nih.gov This allows for a detailed interpretation of the electronic transitions observed in absorption spectra. For cobalt complexes, AILFT can be used to analyze the d-d transitions that give these compounds their characteristic colors. While direct AILFT studies on the simple cobalt-pentammine cation are not extensively detailed in the provided results, the methodology has been successfully applied to other cobalt systems, and the principles are directly transferable.

For example, in studies of pseudo-tetrahedral cobalt(II) tetraamine (B13775644) complexes, ligand-field theoretical calculations using the Angular Overlap Model (AOM), a subset of LFT, have been employed to assign the five observed components in the ligand-field absorption spectrum. sci-hub.se Furthermore, multireference ab initio methods have been used to describe the electronic structures of tetracoordinate cobalt(II) complexes, with AILFT being used to probe the nature of the metal-ligand bonding and spin-orbit coupling. nih.gov These analyses help to establish relationships between geometric distortions, metal-ligand bonding parameters, and magnetic properties like the zero-field splitting (ZFS). nih.gov Such calculations are crucial for interpreting spectroscopic data and understanding how the ligand environment fine-tunes the electronic properties of the cobalt center. sci-hub.senih.gov

Molecular Dynamics Simulations to Model Solution Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of ions and molecules in solution over time. For the this compound, MD simulations are crucial for understanding its hydration shell, interactions with other solutes, and its role in complex chemical environments.

Classical MD simulations, using force fields derived from ab initio calculations or experimental data, have been used to study the behavior of similar cations like cobalt(III)-hexammine in aqueous solution, particularly in the context of its interaction with biomolecules. science.gov All-atom MD simulations have been employed to investigate the condensation of DNA induced by [Co(NH₃)₆]³⁺, revealing the specific interactions at the molecular level. science.gov Similar studies involving the this compound show it interacts with DNA primarily via the phosphate (B84403) backbone groups at low concentrations and through indirect interactions with guanine (B1146940) bases at higher concentrations, eventually leading to DNA condensation. nih.gov

Ab initio molecular dynamics (AIMD) simulations, which calculate the forces "on the fly" from electronic structure theory, offer a more accurate, albeit computationally expensive, method for studying solution dynamics. mdpi.com AIMD can be used to study the structure and dynamics of the hydration shell around a cation, including the exchange of water molecules between the first and second hydration shells. mdpi.com Studies on other divalent metal cations have demonstrated the power of AIMD to reveal detailed mechanisms of solvent exchange, identifying short-lived intermediate coordination states (e.g., pentacoordinated species for a typically hexacoordinated ion). mdpi.com

The behavior of cobalt-pentammine complexes has also been studied in mixed-solvent systems. For example, the solvent interchange reactions of [Co(NH₃)₅(OH₂)]³⁺ and [Co(NH₃)₅(dmf)]³⁺ (dmf = dimethylformamide) in dmf-water mixtures have been investigated to understand the influence of solvent composition on reaction rates and equilibria. rsc.org These studies reveal how preferential solvation of the complex cation by one of the solvent components can significantly affect its reactivity. rsc.org

Table 2: Molecular Dynamics and Solution Studies of Cobalt-Ammine Cations This table is interactive and can be sorted by clicking on the headers.

Cation Studied Method/Technique System/Environment Key Findings Reference(s)
This compound FTIR Difference Spectroscopy Aqueous solution with calf-thymus DNA Binding occurs via PO₂ groups at low cation concentration and indirectly with guanine N-7 and O-6 at higher ratios, leading to DNA condensation. nih.gov
[Co(NH₃)₅(OH₂)]³⁺ Kinetic Studies Dimethylformamide (dmf)-water mixtures The dependence of rate and equilibrium constants on dmf concentration is interpreted in terms of preferential solvation effects. rsc.org
[Co(NH₃)₅X]²⁺ (X=Cl⁻, Br⁻, I⁻) UV-visible spectrophotometry Binary water-organic solvent mixtures The mechanism of spontaneous aquation was investigated using Grunwald-Winstein relationships, indicating a dissociative interchange (Id) mechanism. researchgate.net
Cobalt(III)-hexammine All-Atom MD Simulation Aqueous solution with DNA Used ab initio derived force field parameters to simulate DNA condensation. science.gov

Computational Prediction and Validation of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms by mapping potential energy surfaces and characterizing stationary points, including reactants, products, intermediates, and transition states. For cobalt-pentammine cations, these methods have provided definitive evidence for reaction pathways in substitution and isomerization reactions.

Quantum chemical methods, including both DFT and ab initio approaches, have been used to investigate the mechanisms of aquation (the substitution of a ligand by water). For the aquation of [Co(NH₃)₅Cl]²⁺, computational studies of the reaction coordinate confirm a dissociative interchange (Id) mechanism. capes.gov.bracs.org This is characterized by a transition state where the Co-Cl bond is significantly stretched, but the incoming water molecule has not yet formed a strong bond.

Similarly, the mechanisms of linkage isomerization have been explored in detail. For the S-to-N isomerization of [Co(NH₃)₅SCN]²⁺, calculations showed that the most favorable reaction is a concerted isomerization that proceeds via a T-shaped transition state. nih.gov These studies also demonstrated that isomerization and aquation are parallel reactions with distinct transition states, and that a purely dissociative (D) mechanism is energetically unfavorable. nih.gov The nitrito-to-nitro isomerization of [Co(NH₃)₅(ONO)]²⁺ is another classic example, where computational studies support an intramolecular mechanism, potentially involving a seven-coordinate transition state. researchgate.net

Computational methods can also be used to predict the outcome of reactions where multiple pathways are possible. In the reaction of the nitrosonium ion (NO⁺) with the pentaammineazidocobalt(III) ion, [Co(NH₃)₅N₃]²⁺, DFT calculations were used to investigate all possible attack sites and transition state isomers. colab.ws The results identified the most favorable pathway as the attack of NO⁺ at the cobalt-bound nitrogen atom of the azide (B81097) ligand, leading to a series of intermediates and ultimately the substitution product. colab.ws These predictive capabilities are essential for understanding and controlling the reactivity of these coordination compounds.

Table 3: Computationally Studied Reaction Pathways for Cobalt-pentammine Cations This table is interactive and can be sorted by clicking on the headers.

Reaction Complex Computational Method Proposed Mechanism Key Findings Reference(s)
Aquation [Co(NH₃)₅Cl]²⁺ Not specified Dissociative Interchange (Id) Computations of the reaction coordinate confirmed an Id mechanism, despite a negative activation volume which could suggest an associative character. capes.gov.bracs.org
Isomerization & Aquation [Co(NH₃)₅SCN]²⁺ Ab initio methods Concerted Interchange (I or Id) Isomerization proceeds via a T-shaped transition state; this pathway is more favorable than aquation or a purely dissociative mechanism. nih.gov
Isomerization [Co(NH₃)₅(ONO)]²⁺ DFT Intramolecular Results support an intramolecular mechanism involving a seven-coordinate transition state. researchgate.net
Substitution [Co(NH₃)₅N₃]²⁺ + NO⁺ DFT (ωB97X-D3) Associative The most favorable pathway involves NO⁺ attack at the bound nitrogen of the azide ligand. colab.ws

Advanced Research Applications and Methodological Contributions in Material Science and Catalysis

Precursors in the Synthesis of Functional Inorganic Materials (e.g., Metal Oxides, Spinels)

Cobalt-ammine complexes, including the pentammine derivatives, are valuable precursors for the synthesis of various functional inorganic materials such as cobalt oxides (e.g., CoO, Co₃O₄) and complex spinel structures. researchgate.netnih.govsci-hub.box The thermal decomposition of these complexes provides a reliable route to produce nanostructured materials with controlled morphologies and properties. sci-hub.boxresearchgate.net

The synthesis process typically involves heating the cobalt-ammine salt, which leads to the sequential loss of ammine ligands and counter-ions, followed by redox reactions that result in the formation of the desired oxide phase. cdnsciencepub.comrsc.org For instance, cobalt nanoparticles have been successfully prepared through the chemical reduction of complexes like [Co(NH₃)₆]Cl₃ and [Co(NH₃)₅Cl]Cl₂ in an alcoholic solution using hydrazine (B178648) as a reducing agent. sci-hub.box The morphology of the resulting nanoparticles can be influenced by the specific precursor complex used. sci-hub.boxresearchgate.net

Furthermore, these complexes are instrumental in synthesizing mixed-metal oxides with a spinel structure, such as cobalt manganese oxides (Co₃₋ₓMnₓO₄). mdpi.comnih.gov For example, [Hexaamminecobalt(III)] Dichloride Permanganate (B83412) has been shown to transform upon heating into (Coᴵᴵ,Mnᴵᴵ)(Coᴵᴵᴵ,Mnᴵᴵᴵ)₂O₄ spinels. mdpi.com The stoichiometry and cation distribution in the resulting spinel can be controlled by the composition of the precursor complex. mdpi.comnih.gov The sol-gel method is another technique where cobalt precursors, including nitrates and chlorides, are used to create these advanced materials. nih.gov

Table 1: Examples of Functional Materials Synthesized from Cobalt-Ammine Precursors

Precursor Complex Synthesis Method Resulting Material Material Properties/Applications
[Co(NH₃)₆]Cl₃ Chemical Reduction Cobalt Nanoparticles Aggregated dendrite structure, magnetic materials
[Co(NH₃)₅Cl]Cl₂ Chemical Reduction Cobalt Nanoparticles Cactus-like morphology, magnetic materials
[Co(NH₃)₅ONO]Cl₂ Chemical Reduction Cobalt Nanoparticles Pompon-like microspheres, magnetic materials
[Hexaamminecobalt(III)] Dichloride Permanganate Thermal Decomposition Co₁.₅Mn₁.₅O₄ Spinel Cubic spinel structure, catalysis

Catalytic Roles in Fundamental Organic and Inorganic Transformations

Cobalt complexes are recognized for their catalytic activity in a wide array of organic and inorganic chemical reactions. wiley-vch.dedntb.gov.uabroadfordingscience.org This catalytic prowess is rooted in cobalt's ability to exist in multiple oxidation states (commonly -1, 0, +1, +2, and +3), facilitating redox cycles essential for catalysis. wiley-vch.de While research often focuses on organometallic cobalt catalysts, the fundamental principles extend to coordination complexes like the cobalt-pentammine cation, which can act as a source of catalytically active cobalt species.

Cobalt-catalyzed reactions are crucial in organic synthesis, with notable applications in C-H bond functionalization, hydrogenations, and carbon-carbon bond formation. broadfordingscience.orgrsc.orgnih.gov For instance, cobalt catalysts have been developed for the hydrogenation of ketones and aldimines, yielding valuable alcohols and amines for the pharmaceutical and fine chemical industries. researchgate.net In the realm of large-scale industrial processes, cobalt catalysts are central to the Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from carbon monoxide and hydrogen. wiley-vch.demdpi.com

The reactivity of cobalt-pentammine complexes, particularly their ligand substitution and redox reactions, provides a basis for their potential catalytic roles. acs.orgacs.org The release of cobalt ions or the formation of reactive intermediates upon decomposition or reaction of the complex can initiate catalytic cycles. rsc.org Although specific applications naming the "this compound" as the direct catalyst are specialized, its chemistry is integral to the broader field of cobalt catalysis. wiley-vch.demdpi.com

Development of New Spectroscopic Probes for Biological and Chemical Systems

The unique spectroscopic and magnetic properties of cobalt complexes, stemming from the d-electron configuration of the cobalt ion, make them suitable platforms for the design of spectroscopic probes. researchgate.net Cobalt(III) complexes are typically diamagnetic and kinetically inert, while cobalt(II) complexes are paramagnetic. This switchable magnetic character upon reduction of Co(III) to Co(II) is a key principle in the design of responsive probes. rsc.org

A notable example is the development of a dual-mode fluorescence and magnetic resonance (MR) molecular probe based on a cobalt(III) complex for the detection of sodium dithionite (B78146) (Na₂S₂O₄). rsc.org In this system, the diamagnetic Co(III) center quenches the fluorescence of an attached coumarin (B35378) fluorophore. Upon reduction by sodium dithionite to paramagnetic Co(II), both the magnetic resonance signal and the fluorescence signal are activated. rsc.org This probe demonstrates high sensitivity and selectivity and has been applied for in vivo imaging. rsc.org

The study of ligand-field spectroscopy of Co(III) complexes also contributes to the development of new chromophores. nih.gov By analyzing the spectroscopic parameters of a series of Co(III) complexes, researchers can better understand the electronic structure and design new systems with tailored photofunctionality for various applications, including biological sensing and imaging. researchgate.netnih.gov The interaction of cobalt complexes with biological molecules like DNA is also an active area of research, further highlighting their potential in the development of biochemical probes. nih.govnih.gov

Investigations in High-Energy Materials Chemistry and Decomposition Pathways

Cobalt-ammine complexes, particularly those paired with oxidizing anions like perchlorate (B79767) or permanganate, are considered energetic materials. Their decomposition can be rapid and exothermic, releasing significant amounts of energy. cdnsciencepub.comsemanticscholar.org The study of their thermal decomposition pathways is crucial for understanding their stability, reactivity, and potential applications in high-energy materials chemistry. ethernet.edu.etscilit.com

The thermal decomposition of cobalt(III) ammine complexes is a complex process involving ligand substitution, redox reactions, and the formation of various gaseous and solid products. cdnsciencepub.comrsc.org In an acidic aqueous solution, the initial step for the decomposition of [Co(NH₃)₆]³⁺ is the loss of an ammonia (B1221849) ligand to form the aquopentaamminecobalt(III) ion, [Co(NH₃)₅(H₂O)]³⁺. cdnsciencepub.com This is followed by further aquation and redox reactions that produce Co(II) ions, nitrogen (N₂), and nitrous oxide (N₂O). cdnsciencepub.com In the solid state, the initial step is often a redox reaction leading to Co(II). cdnsciencepub.com

The nature of the counter-ion plays a significant role in the decomposition process and the energetic properties of the salt. Complexes like Co(NH₃)₅N₃₂ are synthesized and studied for their structural and thermal properties, providing insight into the interactions between the energetic cation and anion. semanticscholar.org This fundamental research is essential for the rational design of new energetic materials with tailored properties for various applications. ethernet.edu.et

Table 2: Decomposition Characteristics of a Cobalt-Ammine Cation

Complex Decomposition Condition Key Steps & Intermediates Final Products
[Co(NH₃)₆]³⁺ Acidic aqueous solution (thermal) Loss of NH₃ to form [Co(NH₃)₅(H₂O)]³⁺, further aquation Co(H₂O)₆²⁺, NH₄⁺, N₂, N₂O, O₂
Cobalt(III) Ammine Salts Solid state (thermal) Initial step is often redox to Co(II) Cobalt Oxides, Gaseous products (N₂, H₂O, etc.)

Future Directions and Emerging Research Avenues for Cobalt Pentammine Cations

Exploration of Novel Ligand Architectures and their Impact on Reactivity

The future of cobalt-pentammine chemistry is intrinsically linked to the innovation of the ligands that surround the central cobalt ion. While the pentammine framework is historically defined by ammonia (B1221849), modern research is exploring the substitution of these simple ligands with more complex, tailored architectures to precisely control the cation's properties and reactivity.

The design of suitable N-based ligands is a critical step in creating next-generation cobalt complexes, particularly for stabilizing cobalt in higher oxidation states or for generating reactive intermediates like cobalt-oxo species. mdpi.com The denticity of ligands—the number of coordination sites a single ligand occupies—has a profound effect on the reactivity of the cobalt center. rsc.org For instance, studies on cobalt(II) complexes have shown that reactivity towards nitric oxide is highly dependent on the ligand framework; a bidentate ligand allowed for reductive nitrosylation, a tridentate ligand led to the formation of a [Co(III)(NO⁻)] species, and a tetradentate ligand rendered the complex unreactive. rsc.org

This principle of ligand-directed reactivity is being harnessed to develop complexes for specific catalytic purposes. The availability of substitutionally labile sites at the metal center, which is governed by the ligand's structure, is a primary determinant of catalytic activity in processes like the oxidation of o-aminophenols. doi.org Researchers are now synthesizing bifunctional N4-ligands and other complex structures that can induce unique intramolecular bond formations and create cobalt complexes with varied coordination modes and redox properties. rsc.org The goal is to move from serendipitous discovery to the rational design of ligands that impart desired electronic and steric properties, thereby dictating the reaction mechanism and efficiency.

Table 1: Impact of Ligand Architecture on Cobalt Complex Reactivity
Ligand FeatureObserved Impact on Cobalt CenterExample Application/ReactionReference
Denticity (Bidentate vs. Tridentate vs. Tetradentate) Alters the geometric and electronic structure, affecting the accessibility of redox potentials and reaction pathways.Controlled activation of nitric oxide (NO). rsc.org
Substitutionally Labile Sites Creates open coordination sites for substrate binding, enhancing catalytic turnover.Biomimetic catalytic oxidation of o-aminophenols. doi.org
Electron-Donating/Withdrawing Groups Modulates the electron density at the cobalt center, influencing the stability of high-valent intermediates (e.g., Co-oxo).Mimicking peroxidase-like activity for selective oxidation. mdpi.com
Bifunctional N4-Ligands Can lead to the formation of new intramolecular bonds during complexation, resulting in novel structures and redox properties.Synthesis of homo- and heteroleptic cobalt(II) complexes with unique magnetic states. rsc.org

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the intricate mechanisms of reactions involving cobalt-pentammine cations requires tools that can capture fleeting intermediates and subtle structural changes in real-time. The future of this field lies in the application and integration of advanced spectroscopic methods to move beyond static pictures to dynamic mechanistic movies.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on 59Co and 15N, has proven to be a powerful technique for studying solid-state reactions like linkage isomerization. researchgate.net For example, in the classic conversion of nitritopentamminecobalt(III) chloride to its nitro isomer, NMR can precisely track changes in the cobalt nuclear quadrupolar coupling constant and the chemical shift tensor, providing direct insight into the changes in the molecular and electronic structure as the reaction progresses. researchgate.net

For solution-based studies, Fourier Transform Infrared (FTIR) difference spectroscopy is a valuable tool for probing the interactions between cobalt-pentammine cations and biomolecules like DNA. This technique can identify the specific binding sites, such as the phosphate (B84403) backbone or guanine (B1146940) bases, and correlate spectral changes with processes like helical stabilization and DNA condensation. nih.gov

Looking forward, the combination of spectroscopic techniques with computational modeling offers a particularly powerful approach. nih.gov This integrated strategy is being used to study complex biological processes, such as the enzyme-triggered homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin. Spectroscopic data provides experimental benchmarks for quantum mechanics/molecular mechanics (QM/MM) computations, which in turn can model the reaction pathway and identify the key interactions responsible for the massive rate accelerations observed in enzymes. nih.gov

Table 2: Application of Advanced Spectroscopy in Mechanistic Studies of Cobalt Complexes
Spectroscopic TechniqueInformation ObtainedExample SystemReference
Solid-State 59Co and 15N NMR Tracks changes in chemical shift and nuclear quadrupole coupling to monitor structural and electronic changes during solid-state reactions.Linkage isomerization of [Co(NH₃)₅(ONO)]Cl₂ to [Co(NH₃)₅(NO₂)]Cl₂. researchgate.net
FTIR Difference Spectroscopy Identifies binding modes (e.g., H-bonding, direct coordination) and conformational changes in macromolecules upon interaction with the cation.Interaction of cobalt-pentammine cations with calf-thymus DNA. nih.gov
Infrared Absorption Spectroscopy Characterizes vibrational modes of coordinated ligands (e.g., NH₃) and observes shifts due to anion interactions, probing the complex's immediate environment.Characterization of various hexammine and pentammine cobalt salts. aip.org
Combined Spectroscopy and Computational Modeling Probes enzyme/cofactor/substrate interactions and models reaction energy profiles to understand catalytic mechanisms.Co-C bond homolysis in adenosylcobalamin-dependent enzymes. nih.gov

Integration of Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable partner to experimental work, providing insights that are difficult or impossible to obtain from experiments alone. numberanalytics.com For cobalt-pentammine cations, the integration of computational methods is shifting the paradigm from explaining observed phenomena to predicting structure, properties, and reactivity before a synthesis is ever attempted.

Density Functional Theory (DFT) is a cornerstone of modern computational inorganic chemistry, offering a balance of accuracy and efficiency. numberanalytics.com It is being applied to cobalt-pentammine derivatives to calculate optimized geometries, vibrational frequencies, and thermodynamic properties. researchgate.net Such calculations allow for the simulation of spectra, which can then be compared with experimental results for validation. Furthermore, analysis of the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal the potential for charge transfer within the molecule and predict its stability and reactivity. researchgate.net

A significant future direction is the use of combined quantum mechanics/molecular mechanics (QM/MM) methods, especially for systems where the cobalt complex is part of a larger environment, like an enzyme active site. nih.gov This approach treats the reactive core (the cobalt center and its immediate ligands) with high-level quantum mechanics while the surrounding protein or solvent is handled with more efficient molecular mechanics, enabling the study of complex, real-world systems. nih.gov

Beyond these established methods, the rise of machine learning and artificial intelligence is set to revolutionize the field. nih.govcompchem.nl Researchers are developing models trained on large datasets of chemical compounds to make rapid and accurate predictions of chemical reactivity. nih.gov These tools could dramatically accelerate the discovery of new cobalt-pentammine catalysts by screening virtual libraries of candidate complexes for desired properties, significantly reducing the cost and effort of experimental validation. nih.gov

Table 3: Predictive Power of Computational Methods for Cobalt-pentammine Cations
Computational MethodPredicted PropertiesSignificanceReference
Density Functional Theory (DFT) Optimized geometry, thermodynamic properties (entropy, heat capacity), HOMO-LUMO energy gap, vibrational frequencies.Predicts molecular stability, reactivity, and spectroscopic signatures. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Reaction energy profiles, bond dissociation energies, conformational changes within large systems (e.g., enzymes).Enables mechanistic investigation of cobalt complexes in complex biological or solution environments. nih.gov
Machine Learning / AI Models Intrinsic chemical reactivity from molecular structure.Allows for high-throughput virtual screening and rapid identification of promising new complexes, accelerating discovery. nih.gov
Ab initio Molecular Dynamics Power spectra for interpreting vibrational modes and understanding dynamic structural changes.Aids in the assignment of complex vibrational spectra (Raman, IR). acs.org

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry—reducing waste, using renewable resources, and employing environmentally benign processes—are becoming central to chemical research and industry. researchgate.net Cobalt-pentammine cations and related cobalt complexes are poised to play an important role in this sustainable transformation.

A key area of interest is catalysis. Catalytic processes are inherently green because small amounts of a catalyst can transform large quantities of substrate, often at lower temperatures and pressures, which saves energy. researchgate.net Cobalt complexes are known catalysts for a variety of reactions, and future research will focus on adapting them for green applications. This includes designing catalysts that operate efficiently in environmentally friendly solvents like water, and developing robust catalysts that can be easily separated from the reaction mixture and recycled.

Furthermore, cobalt complexes can serve as precursors in the sustainable synthesis of advanced materials. For example, green methods are being developed for the synthesis of cobalt oxide nanoparticles using materials like pineapple peel waste as a biological reducing and capping agent. e3s-conferences.orgrsc.org While this research has focused on simple cobalt salts, the use of well-defined precursors like cobalt-pentammine cations could offer greater control over the size, morphology, and properties of the resulting nanomaterials.

The development of new, sustainable synthetic routes that are both efficient and environmentally friendly is a major goal. researchgate.net This involves designing reactions that maximize atom economy and minimize the production of hazardous byproducts. Cobalt-pentammine complexes, with their tunable reactivity, can be developed as catalysts for such atom-economical transformations, contributing to a more sustainable chemical industry.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry looks beyond individual molecules to study how they can be programmed to spontaneously form larger, well-defined structures through non-covalent interactions. wikipedia.org Coordination-driven self-assembly, which uses the highly directional and predictable bonds between metal ions and ligands, is a powerful strategy for constructing complex architectures. nih.gov Cobalt-pentammine cations and their derivatives are emerging as valuable building blocks in this field.

The cobalt ion acts as a versatile node, directing the assembly of organic ligands into discrete two- and three-dimensional structures like cages, rhomboids, and prisms. nih.gov The geometry of the final structure is encoded in the coordination preference of the cobalt ion and the angles of the organic linker molecules. nih.gov

Recent research has shown that even simple systems can lead to complex self-assembled materials. For instance, a hydrogel can be formed through the self-assembly of cobalt ions and adenosine (B11128) 5'-monophosphate (AMP), where a coordination polymer network creates the gel structure. acs.org The interaction of cobalt-pentammine cations with biomolecules like DNA is another example of supramolecular assembly, where the cation's charge and hydrogen-bonding ability direct the condensation of DNA strands. nih.gov

A key future direction is gaining precise control over the assembly process. Researchers have demonstrated that the final structure of a cobalt-based supramolecular system can be directed by the choice of counter-ion. nih.gov In the cobalt(II)/nitranilato system, simply changing the cation from tetraphenylphosphonium (B101447) to tetramethylammonium (B1211777) or others resulted in the selective formation of a monomer, a dimer, a trimer, or a 1D chain. nih.gov This level of control opens the door to designing "smart" materials whose assembly and disassembly can be triggered by external stimuli. By incorporating long alkyl chains onto the ligands of cobalt complexes, researchers have also created self-assembling architectures that form wires and rolled sheets, demonstrating a link between molecular design and macroscopic structure. rsc.org

Table 4: Role of Cobalt Cations in Supramolecular Assembly
Supramolecular SystemRole of Cobalt CationResulting Structure/ProcessReference
Coordination-Driven Self-Assembly Acts as a directional node or 'corner' to connect organic linkers.Formation of discrete 2D and 3D ensembles (e.g., squares, prisms, cages). nih.gov
Metallogel Formation Cross-links organic molecules (e.g., AMP) into a coordination polymer network.Heat-triggered, self-assembled supramolecular hydrogel. acs.org
DNA Interaction Binds to phosphate backbone and nucleotide bases via electrostatic and hydrogen-bonding interactions.DNA condensation and stabilization of helical structures. nih.gov
Counter-ion Directed Assembly The overall charge and coordination sphere are influenced by non-coordinating counter-ions.Selective formation of monomers, dimers, trimers, or chains from the same building blocks. nih.gov
Amphiphilic Complex Assembly Serves as the hydrophilic head in an amphiphilic complex.Self-assembly into wires or rolled sheets depending on ligand alkyl chain length. rsc.org

Q & A

Q. What are the established synthetic protocols for cobalt-pentammine cation, and how do reaction conditions influence product purity?

  • Methodological Answer: this compound synthesis typically involves reacting cobalt(II) salts with aqueous ammonia under controlled pH (9–11) and temperature (50–70°C). Key steps:

Dissolve CoCl₂·6H₂O in NH₃ solution.

Oxidize with H₂O₂ or O₂ to convert Co(II) to Co(III).

Purify via precipitation using counterions like Cl⁻ or NO₃⁻ .
Critical parameters: Excess NH₃ ensures ligand saturation, while slow oxidation prevents Co(OH)₃ formation. Purity is verified via elemental analysis and UV-Vis spectroscopy (λ_max ≈ 475 nm for [Co(NH₃)₅Cl]²⁺) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • UV-Vis Spectroscopy: Identifies d-d transitions; [Co(NH₃)₅X]ⁿ⁺ complexes show distinct absorption bands (e.g., 470–500 nm for X = Cl⁻) .
  • X-ray Crystallography: Resolves octahedral geometry and bond lengths (e.g., Co–N ≈ 1.94 Å) .
  • IR Spectroscopy: Confirms NH₃ ligand presence via N–H stretching (3180–3330 cm⁻¹) and δ(NH₃) modes .
    Combine with conductivity measurements to confirm charge .

Q. How do researchers assess the stability of this compound in aqueous solutions?

  • Methodological Answer: Stability is evaluated via:

pH-Dependent Studies: Monitor decomposition using UV-Vis at varying pH (e.g., instability below pH 6 due to ligand protonation).

Kinetic Analysis: Track ligand substitution rates with competing ligands (e.g., EDTA) via stopped-flow techniques.

Thermodynamic Measurements: Use potentiometric titrations to determine log K values for NH₃ binding .

Advanced Research Questions

Q. How can contradictory thermodynamic data for cobalt-pantammine cation redox potentials be resolved?

  • Methodological Answer: Discrepancies often arise from solvent effects or reference electrode inconsistencies. Mitigation strategies:

Standardize conditions (e.g., 1 M HClO₄ for E° measurements).

Use DFT calculations to model redox behavior and compare with experimental cyclic voltammetry.

Cross-validate with spectroelectrochemical methods .
Example: Reported E°([Co(NH₃)₅]³⁺/²⁺) ranges from 0.42–0.55 V vs. SHE; calibration against ferrocene/ferrocenium improves reproducibility .

Q. What computational approaches best model the electronic structure and ligand substitution mechanisms of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Optimize geometry using B3LYP/def2-TZVP; calculate ligand substitution activation energies (e.g., dissociative vs. associative pathways).
  • Molecular Dynamics (MD): Simulate solvation effects on substitution kinetics.
  • TD-DFT: Predict UV-Vis spectra for comparison with experimental data .
    Software: Gaussian, ORCA, or CP2K. Validate with EXAFS for Co–N coordination .

Q. How to design experiments investigating ligand substitution kinetics in this compound under non-aqueous conditions?

  • Methodological Answer:

Solvent Selection: Use aprotic solvents (e.g., DMF, acetonitrile) to minimize hydrolysis.

Stopped-Flow Kinetics: Mix [Co(NH₃)₅]³⁺ with incoming ligands (e.g., SCN⁻) and monitor absorbance changes.

Variable-Temperature Studies: Calculate ΔH‡ and ΔS‡ via Eyring plots.
Control moisture using Schlenk techniques. Compare with aqueous kinetics to elucidate solvent effects .

Best Practices for Research Design

  • Literature Review: Use SciFinder or Reaxys to identify gaps in ligand substitution studies .
  • Systematic Reporting: Follow COSMOS-E guidelines for meta-analyses of thermodynamic data .
  • Data Validation: Cross-check computational results with experimental kinetics and crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.